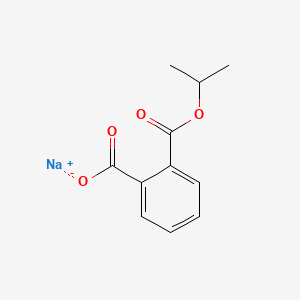

Sodium isopropyl phthalate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

66241-56-3 |

|---|---|

Molecular Formula |

C11H11NaO4 |

Molecular Weight |

230.19 g/mol |

IUPAC Name |

sodium;2-propan-2-yloxycarbonylbenzoate |

InChI |

InChI=1S/C11H12O4.Na/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13;/h3-7H,1-2H3,(H,12,13);/q;+1/p-1 |

InChI Key |

UKPIIFXRIJHBGP-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Phthalate (B1215562) Esterification Pathways for Isopropyl Phthalates

The industrial production of phthalate esters involves the reaction of phthalic anhydride (B1165640) with an appropriate alcohol. wikipedia.org This process can be tailored to produce either monoesters or diesters, depending on the reaction conditions and stoichiometry.

The synthesis of the isopropyl phthalate precursor starts with the reaction between phthalic anhydride and an isopropyl alcohol derivative, typically isopropanol (B130326). This reaction proceeds in two stages. The first step, a rapid and facile addition-displacement reaction, yields monoisopropyl phthalate. wikipedia.orgresearchgate.net This intermediate is a phthalic acid monoester, characterized by the presence of one ester group and one free carboxylic acid group. nih.gov

The reaction can be described as follows: C₆H₄(CO)₂O + CH(CH₃)₂OH → C₆H₄(CO₂CH(CH₃)₂)(CO₂H)

Further reaction with another molecule of isopropanol can produce diisopropyl phthalate, though this second esterification step is generally slower and more difficult to achieve. wikipedia.orgresearchgate.net For the synthesis of sodium isopropyl phthalate, the target precursor is the monoester.

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Phthalic Anhydride, Isopropanol | Primary materials for synthesis. |

| Molar Ratio (Anhydride:Alcohol) | 1:2.1 to 1:5.0 | An excess of alcohol is often used to drive the reaction to completion. google.com |

| Temperature | ~100°C to 220°C | Higher temperatures facilitate the reaction, especially the second esterification step. researchgate.netgoogleapis.com |

| Water Removal | Azeotropic distillation | Removes water, a byproduct of the reaction, to shift the equilibrium towards the product side. researchgate.net |

To enhance the rate and efficiency of the esterification process, various catalytic systems are employed. These can be broadly categorized as homogeneous and heterogeneous catalysts.

Homogeneous catalysts dissolve in the reaction medium, providing excellent contact with the reactants. Traditional catalysts in this category are strong mineral acids such as sulfuric acid (H₂SO₄) and phosphoric acid, as well as organic acids like p-toluenesulfonic acid. researchgate.net However, these conventional catalysts can be corrosive and may lead to colored byproducts. researchgate.net

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation from the final product, which simplifies purification and allows for catalyst recycling. Examples include metal oxides, hydroxides, and sulfates of elements like magnesium, zinc, aluminum, and tin. researchgate.net Solid superacidic catalysts based on titanium and zirconium compounds have also been explored for their high activity. googleapis.com

Organometallic compounds are particularly effective catalysts for phthalate ester synthesis.

Titanium-Based Catalysts : Titanium alkoxides, such as titanium tetraisopropoxide, are widely used as catalysts in esterification processes. wikipedia.orggoogleapis.com These compounds act as Lewis acids, activating the carbonyl group of the phthalic anhydride and facilitating the nucleophilic attack by the alcohol. researchgate.net The use of titanium catalysts can lead to high conversion rates under specific temperature and pressure conditions. googleapis.comnih.gov Organic titanate catalysts are common in commercial processes for producing phthalate esters. google.com

Other Metal-Based Catalysts : In addition to titanium, compounds of tin and zirconium are also effective. wikipedia.orggoogle.com Iron(III) chloride (FeCl₃) has been demonstrated as an efficient Lewis acid catalyst for producing both mono- and diesters of phthalic acid at moderate temperatures. researchgate.net

| Catalyst Type | Examples | Key Characteristics |

|---|---|---|

| Homogeneous (Acid) | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid | Effective but can be corrosive and lead to impurities. researchgate.net |

| Heterogeneous (Solid Acid) | Zeolites, Sulfated Zirconia, Metal Oxides | Easily separated and recycled; often require higher temperatures. researchgate.net |

| Homogeneous (Organometallic) | Titanium Alkoxides (e.g., Titanium Tetraisopropoxide), Tin Compounds | High activity and selectivity; widely used in industrial processes. wikipedia.orggoogleapis.com |

Catalytic Systems for Phthalate Ester Synthesis

Formation of Sodium Salts of Phthalate Esters

The final step in the synthesis of this compound is the conversion of the monoisopropyl phthalate intermediate into its corresponding sodium salt. This is achieved through a standard acid-base neutralization reaction.

The free carboxylic acid group (-COOH) on the monoisopropyl phthalate molecule is acidic and will react with a sodium-containing base, such as sodium hydroxide (B78521) (NaOH). quora.com The proton of the carboxylic acid is transferred to the hydroxide ion, forming water and the sodium salt of the monoester.

The reaction is as follows: C₆H₄(CO₂CH(CH₃)₂)(CO₂H) + NaOH → C₆H₄(CO₂CH(CH₃)₂)(CO₂Na) + H₂O

This neutralization reaction is typically carried out in an aqueous solution. The resulting product, this compound, is an ionic compound that is generally soluble in water. quora.comechemi.com

Neutralization Reactions of Phthalic Acid Derivatives

The formation of a sodium salt of a phthalate compound is fundamentally achieved through a neutralization reaction. This process involves the reaction of a phthalic acid derivative, which possesses acidic carboxyl groups, with a sodium-containing base.

Phthalic acid itself is a dibasic acid, meaning it has two carboxylic acid functional groups (-COOH). quora.comwikipedia.org The reaction with a base like sodium hydroxide (NaOH) can proceed in a stepwise manner. The first neutralization reaction results in the formation of a sodium hydrogen phthalate, where only one of the carboxylic acid groups is neutralized. quora.com Further addition of a strong base leads to the neutralization of the second carboxylic acid group, yielding disodium (B8443419) phthalate. quora.com

The general chemical equation for the complete neutralization of phthalic acid with sodium hydroxide is as follows:

C₆H₄(COOH)₂ + 2NaOH → C₆H₄(COONa)₂ + 2H₂O

This reaction is a standard acid-base neutralization, which can be carried out in an aqueous solution. The synthesis of hydrated sodium phthalate has been achieved through a liquid-phase reaction between phthalic acid and sodium hydroxide. researchgate.net

Industrial-Scale Protocols for Sodium Phthalate Synthesis

On an industrial scale, the synthesis of phthalate esters, which are precursors to sodium phthalate salts, typically begins with phthalic anhydride rather than phthalic acid. wikipedia.orgwikipedia.org Phthalic anhydride is readily available and reacts with alcohols in the presence of a catalyst to form phthalate esters. wikipedia.orgcdc.gov

The general two-step reaction for the formation of a dialkyl phthalate from phthalic anhydride is:

C₆H₄(CO)₂O + ROH → C₆H₄(CO₂R)(CO₂H)

C₆H₄(CO₂R)(CO₂H) + ROH → C₆H₄(CO₂R)₂ + H₂O wikipedia.org

For the synthesis of an isopropyl phthalate, isopropyl alcohol would be the reactant alcohol. The reaction to form the monoester, monoisopropyl phthalate, is the first step in this process. nih.govasianpubs.org

To produce this compound, a subsequent neutralization step is required. After the formation of the isopropyl phthalate ester, any remaining acidic protons, either from a monoisopropyl phthalate or from any unreacted phthalic acid, can be neutralized with a sodium base, such as sodium hydroxide or sodium carbonate. Industrial processes often involve heating the reaction mixture to drive the esterification and then neutralizing the crude product. cdc.gov The resulting ester is then purified.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Phthalic Anhydride | Isopropyl Alcohol | Monoisopropyl Phthalate | Esterification |

| Monoisopropyl Phthalate | Sodium Hydroxide | This compound | Neutralization |

Novel Synthetic Routes and Process Optimization for this compound

Research into the synthesis of phthalate esters continues to explore more efficient and environmentally friendly methods. These advancements can be applied to the production of this compound.

One area of process optimization involves the use of alternative catalysts to the traditionally used strong acids like sulfuric acid. cdc.gov Weak acids and composite catalysts are being investigated to simplify the separation process and facilitate continuous production. google.com For example, catalysts based on titanium, zirconium, and tin have been shown to be effective for the esterification of phthalic anhydride residues. google.com The use of ionic liquids as catalysts has also been explored for the synthesis of phthalate esters, offering advantages such as mild reaction conditions and catalyst recyclability.

Another approach to optimize the synthesis is through transesterification. organic-chemistry.orgmasterorganicchemistry.com This method involves the conversion of one ester to another by exchanging the alkoxy group. For instance, a readily available dialkyl phthalate could be reacted with isopropyl alcohol in the presence of a suitable catalyst to yield diisopropyl phthalate, which could then be selectively hydrolyzed and neutralized to form this compound. Microwave-assisted synthesis has also been shown to significantly reduce reaction times in transesterification processes. ui.ac.id

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Phthalate (B1215562) Ester Analysis

Chromatography, particularly when coupled with mass spectrometry, is the cornerstone for the analysis of phthalate esters. It allows for the separation of complex mixtures and the unambiguous identification of individual compounds.

Gas chromatography-mass spectrometry (GC-MS) is a widely adopted and robust technique for the determination of phthalate esters. oregonstate.edugcms.cz It is recognized for being a simple, rapid, and cost-effective method that provides definitive identification through mass spectral data. gcms.cz The structural similarities among phthalates can make identification challenging, as many share a common base peak ion at mass-to-charge ratio (m/z) 149, making effective chromatographic separation crucial. gcms.cz

Recent advancements in GC-MS methodology have focused on improving efficiency and expanding analytical capabilities. Methods have been developed that allow for the analysis of phthalate metabolites without the need for a derivatization step, which simplifies sample preparation. nih.gov Furthermore, Selected Ion Monitoring (SIM) mode is frequently employed to enhance sensitivity and selectivity for quantitative analysis. oregonstate.eduredalyc.org A notable development is the use of hydrogen as a carrier gas, offering a viable alternative to helium, which has become more expensive and less available. peakscientific.com

Table 1: Example GC-MS Parameters for Phthalate Analysis

| Parameter | Condition |

|---|---|

| Column | DB 5MS |

| Injection Mode | Pulse split |

| Oven Program | Initial temp. hold, followed by ramps |

| Post Run | 5 minutes to prevent matrix carryover |

| Total Run Time | 31.75 minutes |

| Detection Mode | Scan and Selected Ion Monitoring (SIM) |

Data sourced from a method developed for 31 phthalate compounds. oregonstate.edu

Liquid chromatography-mass spectrometry (LC-MS), particularly ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), has emerged as a powerful tool for phthalate analysis. nih.gov This technique offers high sensitivity and is capable of quantifying a broad range of phthalates, including isomeric compounds, at ng/mL levels. sciex.comsciex.com An advantage of LC-MS is its ability to overcome the challenges associated with the non-selective m/z 149 fragment ion commonly observed in GC-MS analysis of many phthalates. waters.com

Advancements in LC-MS include the development of novel methods that significantly reduce background contamination, which is a persistent issue due to the ubiquity of phthalates. sciex.comsciex.comwaters.com The use of precursor ion scans in tandem mass spectrometry has enabled rapid and specific screening for any phthalate ester present in a sample. mdpi.com These methods have been successfully applied to various matrices, including food simulants and beverages. nih.govsciex.com

Table 2: Typical LC-MS/MS System Parameters for Phthalate Quantification

| Parameter | Specification |

|---|---|

| LC System | UHPLC System |

| Mass Spectrometer | Triple Quadrupole |

| Column | Brownlee™ C18 (100 X 2.1 mm, 2.7 µm) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Total Run Time | 10 minutes |

| Linearity (R²) for 10 analytes | > 0.99 |

Data from a method developed for the analysis of 10 common phthalates. s4science.at

While mass spectrometry is the most common detection method, alternative detectors can be used with gas chromatography for phthalate analysis. These include the Flame Ionization Detector (FID) and the Electron Capture Detector (ECD). gcms.czrestek.com

Gas Chromatography-Flame Ionization Detection (GC-FID): This technique can be used for the quantification of phthalates. For confirmation of the analyte's identity, results are typically verified using GC-MS. nih.gov

Gas Chromatography-Electron Capture Detection (GC-ECD): The ECD is a highly sensitive detector and is one of the few non-MS detectors capable of readily detecting phthalates. redalyc.orgscielo.br However, GC-ECD can be susceptible to interferences from other electron-capturing compounds, such as organochlorine pesticides and polychlorinated biphenyls (PCBs), which may be present in environmental samples. cdc.gov Comparative studies have shown that for certain phthalates, GC-ECD can achieve lower limits of detection than GC-MS. redalyc.orgscielo.br

Table 3: Comparison of Limits of Detection (LOD) for GC-MS vs. GC-ECD (µg mL⁻¹)

| Compound | GC-MS LOD | GC-ECD LOD |

|---|---|---|

| Dimethyl phthalate (DMP) | 3.46 | 4.29 |

| Diethyl phthalate (DEP) | 4.09 | 3.63 |

| Dibutyl phthalate (DBP) | 5.21 | 2.97 |

| Benzyl butyl phthalate (BBP) | 10.10 | 3.52 |

| Di(2-ethylhexyl) phthalate (DEHP) | 6.45 | 3.19 |

This table compares the detection limits for five common phthalates using two different GC detection methods. redalyc.orgscielo.br

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a specialized technique for the rapid analysis of phthalates directly from polymer materials. nih.govresearchgate.net This method eliminates the need for time-consuming and solvent-intensive extraction procedures by using a pyrolyzer to thermally extract phthalates from the polymer matrix before they are introduced into the GC-MS system. nih.govshimadzu.com

This technique offers a significant increase in sample throughput compared to traditional methods that rely on solvent extraction. thermofisher.com Py-GC/MS is suitable for both the identification and semi-quantitative analysis of phthalates in plastics. shimadzu.com A key advantage is its ability to distinguish between different phthalate isomers by analyzing their unique thermal decomposition products, which can be critical for regulatory compliance. chromatographyonline.com

Table 4: Advantages of Py-GC/MS Compared to Conventional Soxhlet Extraction

| Feature | Py-GC/MS | Soxhlet Extraction with GC-MS |

|---|---|---|

| Sample Preparation | Direct analysis, minimal | Lengthy (e.g., 6 hours) |

| Solvent Usage | None | High (e.g., >120 mL per sample) |

| Sample Throughput | High (e.g., <10 min per sample) | Low |

| Environmental Impact | Green approach, no solvent waste | Generates solvent waste |

| Repeatability (%RSD) | Excellent (e.g., 5.67 - 7.85%) | Dependent on extraction efficiency |

This table highlights the efficiency and environmental benefits of using pyrolysis for phthalate analysis in polymers. thermofisher.com

Sample Preparation and Extraction Procedures in Diverse Matrices

The goal of sample preparation is to isolate and concentrate phthalate esters from the sample matrix, removing interfering substances before chromatographic analysis.

Liquid-liquid extraction (LLE) is a conventional and widely used technique for preparing samples for phthalate analysis. mdpi.comnih.gov The method is based on the principle of partitioning analytes between two immiscible liquid phases. For aqueous samples, phthalates are typically extracted into a nonpolar organic solvent. accustandard.com

Commonly used extraction solvents in LLE for phthalates include n-hexane, chloroform, and dichloromethane. accustandard.comnih.gov The efficiency of the extraction process is influenced by several factors, and optimization often involves adjusting the solvent-to-sample volume ratio, the pH of the aqueous phase, the addition of salt (salting out), and the number of extraction steps. mdpi.comnih.govceon.rs

Enhancements to traditional LLE have been developed to improve efficiency and reduce the consumption of organic solvents. These include air-assisted LLE (AA-LLE) and various forms of liquid-phase microextraction (LPME), such as dispersive liquid-liquid microextraction (DLLME), which use significantly smaller volumes of solvent. nih.gov

Table 5: Optimization of LLE Parameters for Phthalate Analysis in Beverages

| Parameter | Levels Investigated | Optimal Condition |

|---|---|---|

| Extraction Solvent | n-hexane, chloroform, dichloromethane, ethyl acetate | n-hexane |

| Vsolvent/Vsample Ratio | Various | Optimized via Central Composite Design |

| Number of Extractions | 1 to 4 | 1 |

| NaCl Concentration | Various | Optimized via Central Composite Design |

| Extraction Time | Various | Optimized via Central Composite Design |

| Agitation Method | Hand shaking, ultrasound | Hand shaking (5 min) |

Data from studies optimizing LLE for the analysis of phthalates in beverages and spirits. nih.govceon.rs

Solid-Phase Extraction (SPE) Techniques and Variants

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for the purification and concentration of phthalates from complex matrices prior to chromatographic analysis. nih.govmdpi.com This method offers a robust alternative to traditional liquid-liquid extraction, minimizing solvent consumption and reducing potential sources of error. nih.gov The versatility of SPE lies in the wide array of available sorbent materials, which can be selected based on the physicochemical properties of the target analytes and the sample matrix. mdpi.com

For phthalate analysis, reversed-phase sorbents like C18 are a common choice. mdpi.com The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the target analytes with a small volume of an appropriate solvent. Covalent organic frameworks (COFs) have also been explored as novel adsorbents in SPE for phthalate analysis, demonstrating high recovery rates and reusability. mdpi.com In studies analyzing beverages and water samples, SPE columns with COF materials as fillers showed good adsorption effects and high recoveries, ranging from 97.93% to 100.56%. mdpi.com Another study on wine samples utilized a Carbograph 1 sorbent, achieving efficient recoveries between 78% and 105%. nih.gov

Table 1: Comparison of SPE Sorbents for Phthalate Extraction

| Sorbent Material | Matrix | Recovery Rate (%) | Reference |

|---|---|---|---|

| Covalent Organic Frameworks (COFs) | Water & Beverage | 97.93 - 100.56 | mdpi.com |

| Carbograph 1 | Wine | 78 - 105 | nih.gov |

| Sep-Pak C18 | Bottled Water | >90 (approx.) | mdpi.com |

Microextraction Approaches (e.g., SPME, DLLME)

Microextraction techniques have gained popularity as they are simple, rapid, and consume very low volumes of organic solvents. researchgate.netresearchgate.net

Solid-Phase Microextraction (SPME) integrates sampling, extraction, concentration, and sample introduction into a single step. researchgate.net In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (either by direct immersion or headspace extraction), where analytes partition onto the fiber. nih.govnih.gov The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. Various fiber coatings are available, and their selection is crucial for efficient extraction. nih.govnih.gov For phthalate analysis in water, a 65-µm polydimethylsiloxane-divinylbenzene (PDMS-DVB) fiber has been shown to be effective. researchgate.netnih.gov SPME is particularly advantageous for reducing the risk of secondary contamination during sample handling. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction method based on a ternary solvent system. researchgate.netnih.gov In this technique, a mixture of an extraction solvent (a water-immiscible organic solvent with high density) and a disperser solvent (miscible in both water and the extraction solvent) is rapidly injected into the aqueous sample. nih.govtandfonline.com This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for extraction. researchgate.net After centrifugation, the sedimented organic phase containing the concentrated analytes is collected for analysis. nih.govtandfonline.com For the determination of phthalate esters in water and perfumes, DLLME has demonstrated high enrichment factors (370-390) and excellent extraction recoveries (85.6-97%). researchgate.netnih.govtandfonline.com

Table 2: Performance of Microextraction Techniques for Phthalate Analysis

| Technique | Matrix | Key Parameters | Recovery Rate (%) | Reference |

|---|---|---|---|---|

| SPME (PDMS-DVB fiber) | Water | Direct immersion | Not specified, but effective | nih.gov |

| DLLME | Perfumes | Chlorobenzene (extractor), Acetone (disperser) | 85.6 - 95.8 | nih.gov |

| DLLME | Water | Chloroform (extractor), Acetonitrile (disperser) | 91 - 97 | tandfonline.com |

Accelerated Extraction Methods (e.g., UAE, MAE)

For solid and semi-solid samples, accelerated extraction methods provide a faster and more efficient alternative to traditional techniques. These methods use energy to enhance the extraction process, reducing both time and solvent consumption. thermofisher.com

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. The formation and collapse of these cavitation bubbles near the sample surface generate high local temperatures and pressures, disrupting the sample matrix and accelerating the diffusion of analytes into the solvent.

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample mixture in a closed vessel. The direct interaction of microwaves with polar molecules in the sample and solvent leads to rapid heating, increasing the solubility and diffusion rate of the target analytes from the matrix into the extraction solvent.

Both UAE and MAE have been successfully applied to the extraction of phthalates from various solid matrices, including polymers, soil, and food products, offering significant reductions in extraction time compared to conventional methods. researchgate.net

Matrix-Specific Considerations and Challenges (e.g., Food, Water, Soil, Sediments)

The analysis of phthalates is challenging due to their ubiquitous nature, which can lead to cross-contamination during the analytical process. researchgate.netbezpecnostpotravin.cz The complexity of the sample matrix also presents significant hurdles.

Food: Fatty and oily foods are particularly prone to phthalate contamination due to the lipophilic character of these compounds. bezpecnostpotravin.cz The primary challenge in analyzing fatty food matrices is the co-extraction of lipids, which can interfere with chromatographic analysis and damage analytical columns. Therefore, a selective extraction or an additional cleanup step is often required. bezpecnostpotravin.cz

Water: While the water matrix itself is relatively simple, phthalates are often present at very low concentrations (ng/L to µg/L), necessitating a pre-concentration step. nih.govtandfonline.com A major challenge is contamination from laboratory equipment, reagents, and even the air, which can lead to high background levels and false positives. bezpecnostpotravin.cztandfonline.com

Soil and Sediments: In soil and sediment samples, phthalates can be strongly adsorbed to organic matter. This requires more exhaustive extraction techniques to ensure complete recovery of the analytes. Dichloromethane is a common solvent used for extracting phthalates from sediment samples. tandfonline.com

Spectroscopic and Other Instrumental Techniques

Beyond standard chromatographic methods, advanced spectroscopic techniques are being developed for the rapid and sensitive detection of phthalates.

Application of Surface-Enhanced Raman Spectroscopy (SERS) for Phthalates

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful analytical tool for the ultra-sensitive detection of various molecules, including phthalates. nih.govproquest.com This technique relies on the massive enhancement of the Raman scattering signal from molecules adsorbed onto or in close proximity to nanostructured noble metal surfaces (typically gold or silver). nih.govnih.gov This enhancement allows for the detection of trace amounts of analytes, sometimes down to the single-molecule level. proquest.com

SERS provides a unique vibrational "fingerprint" of the target molecule, enabling its identification. proquest.comnih.gov Recent research has focused on developing novel SERS substrates to improve sensitivity and reproducibility. For instance, a composite material of Ag nanowires embedded in a metal-organic framework (ZIF-67) has been used as a SERS substrate for the rapid recognition and sensitive detection of six different phthalate esters. nih.govresearchgate.net This method capitalizes on the "sharp tip effect" of the nanowires and the absorptive capacity of the ZIF-67 to capture target molecules. nih.gov SERS offers the potential for rapid, on-site screening of phthalates in environmental and biological samples. proquest.comacs.org

Detection Limits and Quantification Precision in Trace Analysis

The ability to detect and accurately quantify phthalates at trace levels is critical for assessing human exposure and environmental contamination. Detection limits are highly dependent on the analytical method, the specific phthalate, and the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common instrumental techniques for phthalate quantification. waters.comcore.ac.uk By employing techniques like SPME or DLLME for sample preparation, very low limits of detection (LOD) can be achieved. For example, SPME-GC-MS methods for water analysis have reported LODs in the range of 3 to 30 ng/L. nih.gov DLLME coupled with GC-MS has achieved even lower LODs, ranging from 0.003 to 0.070 ng/mL for phthalates in perfumes. nih.gov LC-MS/MS methods can also provide low limits of quantification (LOQ), often in the range of 0.30 to 1.25 ng/mL in biological matrices like serum. nih.gov

Table 3: Examples of Detection and Quantification Limits for Phthalate Analysis

| Analytical Method | Matrix | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| SPME-GC-MS | Water | Various Phthalates | 3 - 30 ng/L | Not specified | nih.gov |

| DLLME-GC-MS | Perfumes | Various Phthalates | 0.003 - 0.070 ng/mL | Not specified | nih.gov |

| LC-MS/MS | Distilled Beverages | Various Phthalates | < 1 µg/L (ppb) | < 1 µg/L (ppb) for most | waters.com |

| LC-MS/MS | Serum/Urine | Phthalate Metabolites | Not specified | 0.30 - 1.25 ng/mL | nih.gov |

| SERS | Plastic | Dibutyl Phthalate | 3 x 10⁻¹³ mol/L | Not specified | nih.gov |

Quality Assurance and Quality Control in Phthalate Analysis

Ensuring the reliability and accuracy of analytical data for sodium isopropyl phthalate is paramount, particularly given the low concentration levels often targeted in environmental and consumer product testing. A robust Quality Assurance (QA) and Quality Control (QC) program is essential to producing defensible data. This involves systematic efforts to minimize contamination, validate analytical methods, and ensure consistency across different laboratories. Key components of such a program include rigorous contamination control protocols, comprehensive method validation, and participation in inter-laboratory harmonization programs.

Mitigation of Analytical Contamination

A primary challenge in the trace analysis of phthalates, including this compound, is the pervasive background contamination from various laboratory sources. core.ac.ukresearchgate.net Phthalates are widely used as plasticizers in numerous materials, and since they are not chemically bonded to the polymer matrix, they can easily leach or migrate into samples, solvents, and analytical instruments. biotage.comtoxicfreefuture.org Failure to control this contamination can lead to false positives and inaccurate quantification.

Common sources of phthalate contamination are ubiquitous in a typical laboratory environment. These include solvents, reagents, plastic labware (such as pipette tips, syringes, and sample containers), glassware with certain coatings, and even the laboratory air and dust. researchgate.netbiotage.comresearchgate.netbio-conferences.org Plasticizers from flooring materials, paints, adhesives, and tubing can also contribute to the background levels. biotage.com

Effective mitigation requires a multi-faceted approach. This begins with the careful selection and purification of materials. Using high-purity solvents and reagents is critical. cdc.gov All glassware should be meticulously cleaned, which may involve rinsing with a high-purity solvent like methylene (B1212753) chloride and baking at high temperatures (e.g., 400 °C) to volatilize any adhering phthalates. biotage.com Whenever possible, plastic materials should be replaced with glass or stainless steel alternatives. Procedural blanks, which are samples containing no analyte that are processed through the entire analytical procedure alongside the actual samples, must be analyzed to monitor and quantify the level of background contamination. researchgate.net In chromatographic systems, the use of a delay column can help separate contaminant peaks originating from the instrument's mobile phase from the target analyte peaks, thereby improving accuracy. restek.com

Table 1: Common Sources of Phthalate Contamination and Mitigation Strategies

| Source Category | Specific Examples | Mitigation Strategy |

| Solvents & Reagents | Methylene chloride, ethyl acetate, acetone, water | Use high-purity, "phthalate-free" or redistilled solvents. Run solvent blanks to verify purity. |

| Glassware | Volumetric flasks, beakers, vials with finishing coatings | Avoid new glassware if possible. Rinse thoroughly with solvent and bake at high temperatures before use. |

| Plastic Consumables | Pipette tips, syringe filters, sample tubes, vial caps | Minimize use. Substitute with glass or metal alternatives. Pre-rinse with solvent if unavoidable. |

| Analytical Instrument | Tubing, seals, mobile phase components, syringe needles | Purge the system regularly. Use a delay column in LC systems. Run instrument blanks frequently. |

| Laboratory Environment | Indoor air, dust, PVC flooring, paint, adhesives | Maintain a clean lab environment. Minimize exposed plastics. Isolate sample preparation from potential sources. |

Method Validation and Inter-laboratory Harmonization

To ensure that an analytical method is suitable for its intended purpose, it must undergo rigorous validation. Method validation for this compound analysis establishes performance characteristics, ensuring that measurements are reliable, reproducible, and accurate. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov

Linearity: Demonstrates that the instrument's response is proportional to the analyte concentration over a specific range.

LOD and LOQ: The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com

Accuracy: Assessed by determining the recovery of a known amount of spiked analyte in a sample matrix. Acceptable recovery is typically within a range such as 80-120%. nih.gov

Precision: Measures the degree of agreement among a series of individual measurements under the same conditions, typically expressed as the relative standard deviation (RSD). nih.gov

Table 2: Representative Method Validation Parameters for Phthalate Analysis by LC-MS/MS

| Parameter | Typical Performance Criteria |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.05 - 1.5 µg/L |

| Limit of Quantification (LOQ) | 0.15 - 5.0 µg/L |

| Accuracy (Recovery) | 85% - 115% |

| Precision (RSD) | < 15% |

Note: These values are representative and can vary based on the specific analyte, matrix, and instrumentation. mdpi.comnih.gov

Beyond the validation of methods within a single laboratory, ensuring comparability of data across different laboratories is crucial for regulatory monitoring and scientific research. This is achieved through inter-laboratory harmonization . Proficiency testing (PT) schemes and inter-laboratory comparison (ILC) studies are central to this effort. europa.eunih.gov In these programs, a central organizer distributes identical, homogeneous samples to multiple participating laboratories for analysis. kats.go.kr The results are compiled and compared against a reference value, allowing each laboratory to assess its performance against its peers. nih.gov

Participation in such programs helps identify and correct systematic biases in analytical methods and can lead to significant improvements in data reproducibility. For instance, a European Union Reference Laboratory ILC for a phthalate in an oil matrix demonstrated that following a harmonized standard operating procedure reduced the inter-laboratory reproducibility standard deviation from 37% to 14%. europa.eu Large-scale programs have shown the ability to build networks of competent laboratories capable of generating accurate and comparable data for phthalate monitoring. researchgate.net

Environmental Distribution, Transport, and Fate

Sorption and Desorption Dynamics in Environmental Matrices

Sorption, the process of a chemical binding to a solid, and its reverse, desorption, are critical in determining a compound's mobility and bioavailability in the environment.

Volatilization and Atmospheric Transport

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air, enabling its transport through the atmosphere.

Aqueous Phase Partitioning and Mobility

Aqueous phase partitioning describes how a chemical distributes itself between the water column and other phases, such as sediment or suspended solids, which dictates its mobility in aquatic systems.

Distribution in Water Columns and Sedimentary SystemsThere are no available studies that specifically document the distribution of sodium isopropyl phthalate (B1215562) in water columns and sedimentary systems. For other phthalates, distribution in aquatic environments is a dynamic process involving partitioning between the water and sediment.nih.govDue to their hydrophobic nature, many phthalate esters tend to accumulate in sediments, which act as a sink for these compounds.mdpi.comnih.govThe presence of dissolved organic carbon in the water column can also influence the partitioning behavior of phthalates.mdpi.comAs a sodium salt of a monoester, sodium isopropyl phthalate would be expected to be more water-soluble than its diester counterparts, which would likely lead to a greater proportion remaining in the water column compared to more hydrophobic phthalates.

The table below presents data on the organic carbon-water (B12546825) partition coefficient (log Koc) for several common phthalate esters to illustrate the range of sorption behaviors within this chemical class. No data is available for this compound.

| Compound Name | Log Koc (L/kg) |

| Dimethyl phthalate (DMP) | 1.5 - 2.5 |

| Diethyl phthalate (DEP) | 2.2 - 2.8 |

| Dibutyl phthalate (DBP) | 2.9 - 3.8 |

| Di(2-ethylhexyl) phthalate (DEHP) | 4.8 - 5.4 |

| Note: Values are approximate and can vary depending on the specific soil/sediment properties and experimental conditions. |

Mechanisms of Environmental Release and Migration from Polymeric Materials

There is no available research detailing how this compound may be released from consumer products or migrate from polymeric materials. General principles of phthalate migration suggest that, as additives not chemically bound to polymer chains, they can leach out over time, a process influenced by factors like temperature, contact time, and the chemical nature of the surrounding medium. However, specific studies quantifying these processes for this compound are absent from the public record.

Disperse Releases from Consumer Products

No information was found to confirm the use of this compound in consumer products, and consequently, there is no data on its potential disperse release into the environment from such items.

Industrial Effluent Contributions

Similarly, searches for the presence of this compound in industrial wastewater or effluent yielded no results. While many other phthalates are recognized as industrial water contaminants, there is no documentation to confirm or quantify the contribution of this compound to industrial effluent streams.

Biogeochemical Transformations and Microbial Ecology

Microbial Degradation Pathways of Phthalate (B1215562) Esters

Microbial degradation is the most significant process for the removal of phthalate esters from the environment. d-nb.info A wide variety of bacteria, including aerobic, facultatively anaerobic, and strictly anaerobic microorganisms, are capable of degrading these compounds. d-nb.info The degradation process typically begins with the cleavage of the ester linkages, releasing the corresponding alcohol and phthalic acid. d-nb.infonih.gov Subsequently, the aromatic phthalate ring is broken down through distinct aerobic and anaerobic pathways. researchgate.net

The primary step in the microbial catabolism of phthalate esters is the enzymatic hydrolysis of the ester bonds. This reaction is catalyzed by a group of enzymes known as esterases or hydrolases. cabidigitallibrary.org These enzymes cleave the ester linkages, yielding phthalic acid and the corresponding alcohol side chains. d-nb.info For instance, in the case of diisopropyl phthalate, hydrolysis would yield phthalic acid and isopropanol (B130326).

The characteristics of these microbial esterases can vary, with different enzymes showing optimal activity under different pH and temperature conditions. For example, a phthalate ester hydrolase from Arthrobacter sp. ZJUTW, designated PehA, exhibits optimal activity at a pH of 10.0 and a temperature of 50°C. cabidigitallibrary.org

Table 1: Examples of Microbial Esterases Involved in Phthalate Ester Hydrolysis

| Enzyme/Organism | Substrate Specificity | Reference |

|---|---|---|

| Esterase from Micrococcus sp. YGJ1 | Medium-chain (C3-C5) mono/di-alkyl phthalate esters | d-nb.info |

| Esterase from Bacillus sp. | Medium-chain (C3-C5) mono/di-alkyl phthalate esters | d-nb.info |

| Hydrolase (PehA) from Arthrobacter sp. ZJUTW | Phthalate esters | cabidigitallibrary.org |

| Esterases from Rhodococcus rhodochrous | Di-ester plasticizers including phthalates |

Under aerobic conditions, the phthalate molecule, liberated from the ester, is funneled into central metabolic pathways. This process involves the introduction of hydroxyl groups onto the aromatic ring, followed by ring cleavage. A key intermediate in this pathway is protocatechuate (3,4-dihydroxybenzoate). nih.govnih.gov

The aerobic degradation of phthalate is initiated by the action of dioxygenase enzymes. nih.govnih.gov These enzymes catalyze the incorporation of both atoms of molecular oxygen into the phthalate ring, leading to the formation of a cis-dihydrodiol intermediate. nih.gov This dihydroxylation is a critical step that prepares the aromatic ring for subsequent cleavage. nih.gov The metabolic pathways for different phthalate isomers converge at the formation of protocatechuate, which then undergoes either ortho- or meta-ring cleavage. nih.gov

A key enzyme system in the aerobic catabolism of phthalate is phthalate dioxygenase (PDO). nih.gov This enzyme is a type of Rieske non-heme iron oxygenase that catalyzes the dihydroxylation of phthalate. nih.govacs.org For example, phthalate 3,4-dioxygenases introduce hydroxyl groups at the 3 and 4 positions of the phthalate ring. researchgate.net This is followed by a dehydrogenation step to form 3,4-dihydroxyphthalate, which is then decarboxylated to yield protocatechuate. nih.gov

Another well-characterized enzyme is phthalate 4,5-dioxygenase, which catalyzes the formation of cis-4,5-dihydroxycyclohexa-1(6),2-diene-1,2-dicarboxylate (B1243405) from phthalate, NADH, H+, and O2. wikipedia.org The resulting protocatechuate is then further degraded by other dioxygenases, such as protocatechuate 3,4-dioxygenase or protocatechuate 4,5-dioxygenase, which cleave the aromatic ring. oup.commdpi.com

Table 2: Key Enzymes in the Aerobic Degradation of Phthalate

| Enzyme | Function | Intermediate/Product | Reference |

|---|---|---|---|

| Phthalate 3,4-dioxygenase | Dihydroxylation of phthalate | 3,4-dihydroxyphthalate | researchgate.net |

| Phthalate 4,5-dioxygenase | Dihydroxylation of phthalate | cis-4,5-dihydrodiol phthalate | nih.gov |

| cis-diol-dehydrogenases | Aromatization of dihydrodiol | Dihydroxyphthalate intermediates | researchgate.net |

| Cofactor-free decarboxylases | Decarboxylation | Protocatechuate | researchgate.net |

| Protocatechuate 3,4-dioxygenase | ortho-ring cleavage of protocatechuate | β-ketoadipate pathway intermediates | oup.com |

| Protocatechuate 4,5-dioxygenase | meta-ring cleavage of protocatechuate | TCA cycle intermediates | mdpi.com |

In the absence of oxygen, bacteria employ a fundamentally different strategy to break down the phthalate ring. The anaerobic degradation of phthalate proceeds through the formation of a high-energy thioester intermediate, phthaloyl-coenzyme A (phthaloyl-CoA). nih.govnih.gov This activation is a prerequisite for the subsequent decarboxylation and dearomatization of the ring.

The formation of phthaloyl-CoA is a challenging step due to the instability of this intermediate, which has a half-life of only a few minutes. nih.govnih.gov Anaerobic bacteria have developed mechanisms to efficiently capture and convert this labile compound. nih.gov

The key enzymatic step in the anaerobic degradation of phthalate is the decarboxylation of phthaloyl-CoA to benzoyl-CoA, a central intermediate in the anaerobic metabolism of many aromatic compounds. nih.govnih.gov This reaction is catalyzed by phthaloyl-CoA decarboxylase (PCD), an oxygen-sensitive enzyme belonging to the UbiD family of decarboxylases. d-nb.infonih.gov

These UbiD-like enzymes require a prenylated flavin mononucleotide (prFMN) cofactor for their catalytic activity. nih.govbiorxiv.org The formation of this active cofactor is facilitated by an associated UbiX-like prenyltransferase. d-nb.inforesearchgate.net The decarboxylation of phthaloyl-CoA is a mechanistically challenging reaction, and the massive cellular overproduction of PCD is a strategy employed by some anaerobic bacteria to efficiently capture the unstable phthaloyl-CoA intermediate. nih.gov

Table 3: Enzymes and Components of the Anaerobic Phthalate Degradation Pathway

| Enzyme/Component | Function | Reference |

|---|---|---|

| Phthalate CoA ligase (PCL) | ATP-dependent activation of phthalate to phthaloyl-CoA | nih.gov |

| Succinyl-CoA:phthalate CoA transferase (SPT) | Activation of phthalate to phthaloyl-CoA | nih.gov |

| Phthaloyl-CoA decarboxylase (PCD) (UbiD-like) | Decarboxylation of phthaloyl-CoA to benzoyl-CoA | d-nb.infonih.gov |

| UbiX-like prenyltransferase | Formation of the prFMN cofactor for PCD | d-nb.inforesearchgate.net |

Hybrid Aerobic-Anaerobic Degradation Strategies in Facultative Microorganisms

The microbial breakdown of phthalic acid, the core structure of phthalate esters, differs significantly under aerobic and anaerobic conditions. Aerobic degradation typically involves dioxygenase enzymes, while anaerobic pathways use the oxygen-sensitive enzyme phthaloyl-CoA decarboxylase. However, some facultatively anaerobic bacteria, which can thrive in both the presence and absence of oxygen, employ a novel hybrid degradation strategy.

Research has shown that denitrifying bacteria such as Thauera chlorobenzoica and Aromatoleum evansii can utilize phthalate as a growth substrate under both aerobic and denitrifying (anaerobic) conditions. Under aerobic conditions, these bacteria initiate phthalate degradation using enzymes typically associated with the anaerobic pathway. The process begins with the activation of phthalate to phthaloyl-coenzyme A (CoA), which is then decarboxylated to benzoyl-CoA by the oxygen-sensitive enzyme phthaloyl-CoA decarboxylase (PCD). The resulting benzoyl-CoA is then funneled into an oxygenase-dependent pathway for further breakdown.

This hybrid approach is advantageous for microorganisms that experience fluctuating oxygen levels in their environment, such as in sediments or certain soil layers. It allows them to maintain metabolic activity by combining elements of both anaerobic (phthaloyl-CoA pathway) and aerobic (box-pathway) degradation systems. This strategy requires a delicate intracellular balance, maintaining oxygen concentrations low enough to prevent the inactivation of sensitive enzymes like PCD, yet high enough to supply the oxygenase enzymes that act on benzoyl-CoA.

Microbial Community Responses to Phthalate Exposure in Environmental Systems

Impact on Soil Microbial Abundance and Diversity

The introduction of phthalates into soil ecosystems can significantly alter the resident microbial communities. The effects often depend on the specific phthalate and its concentration. For instance, studies on Di(2-ethylhexyl) phthalate (DEHP), a phthalate with branched alkyl chains, have shown that it can initially reduce the quantity, abundance, and species dominance of soil microbes. At concentrations representative of a chemical spill (>1 mg/g), diethyl phthalate (DEP) has been observed to reduce the numbers of total culturable bacteria by 47% and pseudomonads by 62% within a single day.

| DEHP Concentration (mg/kg) | Effect on Microbial Quantity | Effect on Species Abundance | Effect on Species Dominance | Effect on Homogeneity |

|---|---|---|---|---|

| 0.1 | Reduced | Reduced | Reduced | Reduced |

| 1 | Reduced | Reduced | Reduced | Reduced |

| 10 | Reduced | Reduced | Reduced | Reduced |

| 50 | Reduced | Reduced | Reduced | Reduced |

Data derived from a study on DEHP in brown soil, indicating a general negative impact on microbial community metrics within the initial exposure period.

Microbial Adaptation and Enrichment in Phthalate-Contaminated Environments

Over time, microbial communities can adapt to the presence of phthalates, leading to the enrichment of specific microorganisms capable of utilizing these compounds as a carbon source. In soils contaminated with DEHP, a shift in the dominant microbial phyla has been observed. At lower DEHP concentrations (0.1 or 1 mg/kg), the relative abundance of Acidobacteria tends to be higher, whereas at higher concentrations (10 or 50 mg/kg), Proteobacteria become more abundant.

Specific genera known to degrade phthalates, such as Sphingomonas and Bacillus, have been identified as dominant microbes in DEHP-contaminated soils. This demonstrates a process of microbial selection and enrichment, where the contaminant acts as a selective pressure, favoring the growth of species that can metabolize it. This adaptation is crucial for the natural attenuation of phthalates in the environment. The ability of a microbial community to adapt is influenced by various factors, including the specific phthalate, its concentration, and the baseline composition of the microbial community.

Biotransformation Kinetics and Environmental Factors Influencing Degradation Rates

Influence of Concentration on Biodegradation Rates

The concentration of a phthalate compound is a critical factor influencing its biodegradation rate. Generally, for many phthalates, the degradation rate increases with the initial concentration up to a certain point, after which higher concentrations can become inhibitory to microbial activity. For example, the bacterium Ochrobactrum anthropi strain L1-W showed the highest growth rate at a DEHP concentration of 400 mg/L, with growth decreasing at higher concentrations. This same strain was able to degrade 98.7% of DEHP within 72 hours when the initial concentration was 200 mg/L.

In another study, Enterobacter spp. strain YC-IL1 achieved complete degradation of DEHP at concentrations between 50 and 400 mg/L. However, when the concentration was increased to 500 mg/L and 1000 mg/L, the degradation rate dropped significantly to 48% and 31.05%, respectively. This phenomenon, known as substrate inhibition, occurs when the substrate concentration is so high that it impedes the enzymatic processes required for its breakdown. The optimal concentration for degradation varies depending on the microbial species and the specific phthalate ester.

| Phthalate Ester | Initial Concentration (mg/L) | Degradation Achieved | Time |

|---|---|---|---|

| Dimethyl Phthalate (DMP) | 1000 | Complete | 96 h |

| Di-n-butyl Phthalate (DBP) | 1000 | Complete | 96 h |

| Di-n-octyl Phthalate (DnOP) | 1000 | 83.5% | 120 h |

This data illustrates that even at high concentrations, complete degradation can be achieved for some phthalates, while others show more resistance.

Role of Molecular Structure (e.g., Alkyl Chain Branching) on Degradation

The molecular structure of a phthalate ester, particularly the nature of its alkyl side chains, profoundly affects its biodegradability. A general principle is that phthalates with shorter, linear alkyl chains are degraded more rapidly than those with longer or branched chains. The initial step in phthalate ester degradation is typically the enzymatic hydrolysis of the ester bonds to release phthalic acid and the corresponding alcohol.

The presence of a branched alkyl chain, such as the isopropyl group in sodium isopropyl phthalate or the 2-ethylhexyl group in DEHP, creates steric hindrance. This bulkiness makes it more difficult for microbial esterase enzymes to access and cleave the ester bond. Consequently, branched phthalates are generally more recalcitrant and persist longer in the environment.

For example, biodegradation experiments with the soil bacterium Rhodococcus rhodocrous showed acceptable hydrolysis rates for maleates (structurally similar to phthalates) with unbranched side chains. In contrast, di(2-ethylhexyl) maleate (B1232345) (DEHM), which has a branched structure analogous to DEHP, showed almost no degradation under the same conditions. This strongly suggests that this compound, due to its branched isopropyl group, would be expected to biodegrade more slowly than its linear-chain counterpart, sodium propyl phthalate.

Bioavailability Dynamics in Complex Environmental Matrices

The bioavailability of this compound, a member of the phthalate acid ester (PAE) family, in complex environmental matrices such as soil, sediment, and water is a critical determinant of its persistence and potential for microbial degradation. Bioavailability, in this context, refers to the fraction of the total chemical present in an environment that is accessible for uptake and transformation by microorganisms. researchgate.netnih.govresearchgate.netnih.gov The transition from a solid or sorbed state to a dissolved phase is generally a prerequisite for microbial uptake, making the interactions between the phthalate and the surrounding matrix paramount.

The dynamics of bioavailability are governed by a combination of the physicochemical properties of the compound itself and various characteristics of the environmental medium. nih.gov Phthalates are generally hydrophobic organic pollutants, a characteristic that significantly influences their partitioning behavior in the environment. researchgate.netresearchgate.net

Detailed Research Findings

Research on phthalate esters demonstrates that their interaction with soil and sediment components is a primary factor controlling their bioavailability. Key environmental factors include:

Organic Matter Content: Soil organic matter (SOM) and dissolved organic matter (DOM) are principal drivers of phthalate sequestration. researchgate.netresearchgate.net As hydrophobic compounds, PAEs readily adsorb and concentrate in the organic fraction of soil. researchgate.net This process, dominated by hydrophobic partitioning, limits the amount of the compound available in the aqueous phase for microbial access. researchgate.net Studies using dibutyl phthalate (DBP) as a model PAE show that soils with higher organic matter content, such as black soil, exhibit a greater equilibrium adsorption amount compared to soils with lower organic matter, like red soil. researchgate.net The presence of extraneous DOM, for instance from compost application, can further enhance the adsorption of PAEs to soil particles, thereby reducing their bioavailability and potential for biodegradation. researchgate.net However, excessively high concentrations of DOM in the aqueous phase can increase the water solubility of PAEs, creating a complex, concentration-dependent effect. researchgate.net

Soil Type and Mineralogy: The physical composition of the soil matrix also plays a significant role. Clay-rich soils, along with those high in organic content, demonstrate strong adsorption of PAEs, which restricts their downward migration and bioavailability. researchgate.net The specific mineral composition of the soil can lead to diverse adsorption mechanisms, involving interactions such as hydrogen bonding. researchgate.net

Soil pH: The pH of the soil can modify the surface properties of soil components. An increase in soil pH may lead to greater hydrophilicity of the soil organic matter. researchgate.net This change can reduce the soil's capacity to adsorb PAEs, which may facilitate their migration and potentially increase their availability to microorganisms. mdpi.com

The following data tables summarize the key factors influencing the bioavailability of phthalate esters in environmental matrices, based on research findings.

| Environmental Factor | Mechanism of Influence | Impact on Bioavailability | References |

|---|---|---|---|

| Soil Organic Matter (SOM) | High SOM content leads to increased hydrophobic partitioning and sequestration of phthalates. | Decreases bioavailability by binding the compound to the solid matrix. | researchgate.netresearchgate.net |

| Dissolved Organic Matter (DOM) | Enhances adsorption to soil particles by acting as a bridge; can also increase water solubility at high concentrations. | Generally decreases bioavailability by promoting sorption, but the effect can be complex. | researchgate.netacs.orgnih.gov |

| Soil Type (e.g., Clay Content) | Clay and other fine particles provide a large surface area for physical adsorption. | Decreases bioavailability due to strong adsorption. | researchgate.net |

| pH | Affects the hydrophilicity of soil organic matter; higher pH can increase SOM hydrophilicity. | Potentially increases bioavailability by reducing the soil's adsorption capacity. | researchgate.netmdpi.com |

| Research Focus | Model Compound | Key Finding | Implication for Bioavailability | References |

|---|---|---|---|---|

| Effect of Soil Type on Adsorption | Dibutyl Phthalate (DBP) | Equilibrium adsorption was significantly higher in black soil (higher organic matter) compared to red soil. | Bioavailability is lower in soils with higher organic carbon content. | researchgate.net |

| Influence of Extraneous DOM | Dibutyl Phthalate (DBP) | The addition of DOM enhanced the adsorption capacity of DBP in two different soil types. | Agricultural practices like adding compost can decrease the bioavailability of phthalates in soil. | researchgate.net |

| Dominant Adsorption Mechanism | Dibutyl Phthalate (DBP) | Hydrophobic partition was the dominant mechanism for DBP adsorption in soils, both with and without added DOM. | The inherent hydrophobicity of phthalates is a primary controller of their limited bioavailability. | researchgate.net |

Once a phthalate molecule is in the dissolved phase, it must cross the microbial cell membrane to be metabolized. The initial step in the microbial degradation of PAEs is typically the hydrolysis of the ester bonds by esterase enzymes, which releases the corresponding alcohol and phthalic acid. d-nb.infonih.gov The efficiency of this process is the ultimate measure of bioavailability. Microorganisms have evolved transport systems, such as specific porins and ABC transporters, to facilitate the uptake of phthalates, which is the final step in overcoming environmental bioavailability limitations. researchgate.netd-nb.info

Molecular and Supramolecular Interfacial Science

Interactions with Biological Macromolecules and Ligand-Binding Domains

Phthalates are recognized as endocrine-disrupting chemicals partly due to their ability to interact with the ligand-binding domains (LBD) of nuclear receptors, which are crucial transcription factors regulating a host of physiological processes. nih.govnih.gov The structure of a phthalate (B1215562), particularly its monoester metabolite, allows it to fit into the hydrophobic ligand-binding pocket of these receptors, potentially activating or inhibiting their function. researchgate.netnih.gov

In silico molecular docking studies are instrumental in predicting the binding affinities of phthalates to various nuclear receptors. These studies calculate a binding energy, often represented as a Glide score (G-score), where a more negative value indicates a stronger binding affinity.

Human Pregnane X Receptor (hPXR): The hPXR is a key regulator of xenobiotic metabolism. Molecular docking simulations have shown that several phthalates can bind effectively to its ligand-binding domain. For instance, diisodecyl phthalate (DiDP), diisononyl phthalate (DiNP), and di(2-ethyhexyl) phthalate (DEHP) exhibit strong binding affinities to hPXR, with G-scores indicating interactions comparable to known ligands. researchgate.net This suggests that these compounds can occupy the receptor's binding pocket, potentially initiating a transcriptional response. researchgate.net

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are critical in lipid metabolism and energy homeostasis. researchgate.net Phthalate monoesters, which are the active metabolites, are considered the primary ligands for PPARs. nih.gov Docking studies reveal that the potency of phthalate monoesters tends to increase with the length of their alkyl side chain. nih.gov The carboxyl group of the monoester is crucial for anchoring the molecule within the LBD. researchgate.netnih.gov An exhaustive in silico study demonstrated that various diphthalates and their monophthalate metabolites efficiently bind to human PPAR subtypes (α, β, and γ). nih.gov For example, di-iso-decyl phthalate showed the highest G-score with hPPARγ among the tested compounds in one study. nih.gov

Retinoid X Receptors (RXRs): RXRs often form heterodimers with other nuclear receptors, including PPARs, to regulate gene expression. nih.gov Phthalates have also been shown to interact with RXR subtypes. In silico analysis revealed that DEHP generally shows a greater binding preference for hRXRs than for hPPARs, with its highest affinity being towards hRXRα. nih.gov

| Compound | Receptor Subtype | Glide Score (G-score, kcal/mol) |

| Diisodecyl phthalate (DiDP) | hPXR | -9.16 |

| Diisononyl phthalate (DiNP) | hPXR | -8.77 |

| Di(2-ethylhexyl) phthalate (DEHP) | hPXR | -8.56 |

| Di-iso-decyl phthalate (DiDP) | hPPARγ | -9.99 |

| Mono-iso-decyl phthalate | hPPARγ | -9.56 |

| Di(2-ethylhexyl) phthalate (DEHP) | hRXRα | -10.87 |

| Mono(2-ethylhexyl) phthalate (MEHP) | hRXRα | -8.59 |

Table 1: Comparative in silico binding affinities (G-scores) of various phthalates with human nuclear receptors, based on molecular docking studies. A more negative G-score indicates a stronger binding affinity. Data sourced from multiple in silico analyses. researchgate.netnih.gov

The binding affinity of a phthalate for a nuclear receptor is determined by its specific structural characteristics, including the length and branching of its alkyl chain and the presence of a charged carboxyl group in its monoester form. nih.govoup.com

The interaction is primarily hydrophobic, where the alkyl side chain of the phthalate fits into the hydrophobic ligand-binding pocket of the receptor. nih.gov For PPARs, the affinity and biological activity are generally stronger for the monoester metabolites than the parent diesters. nih.gov The potency of these monoesters often correlates positively with the length of the side chain. nih.govpsu.edu

Structural analyses from docking simulations show that the carboxyl group of the phthalate monoester can form hydrogen bonds with key amino acid residues in the ligand-binding domain, such as those in the Helix 12 region of PPARγ, which is crucial for receptor activation. nih.gov For instance, the binding of mono(2-ethylhexyl) phthalate (MEHP) and monobenzyl phthalate (MBzP) to PPARγ involves interactions with the residue Y473 in Helix 12. nih.gov The combination of hydrophobic interactions from the alkyl chain and specific hydrogen bonds from the carboxylate head group stabilizes the phthalate-receptor complex, leading to the activation or inhibition of the receptor's transcriptional activity. researchgate.net

Interfacial Behavior with Lipid Structures and Biological Membranes

The plasma membrane is the initial barrier that environmental compounds like phthalates encounter when interacting with cells. mdpi.com Their lipophilic nature allows them to partition into lipid bilayers, potentially altering the physical and structural properties of the membrane. researchgate.netnih.gov

Molecular dynamics simulations are used to predict the permeation of phthalates through model biological membranes. nih.govacs.org These studies show that phthalates can spontaneously enter the membrane, with a preference for localizing at the interface between the lipid headgroup and the acyl chain region. mdpi.com

The ability of a phthalate to permeate the membrane is related to its structural properties, such as the length of its side chain. mdpi.comnih.gov An analysis of the potential of mean force (PMF), which describes the energy changes as a molecule moves across the membrane, reveals an energy barrier at the water-membrane interface. mdpi.com The height of this barrier, and thus the difficulty of membrane insertion, is positively correlated with the side-chain length and hydrophobicity of the phthalate molecule. mdpi.com For example, the energy barrier for DEHP is higher than that for smaller phthalates like dimethyl phthalate (DMP). mdpi.com Despite a higher energy barrier for initial insertion, longer-chain phthalates tend to insert deeper into the bilayer once this barrier is crossed. mdpi.com

Supported lipid bilayers (SLBs) are experimental models used to study interactions at the membrane surface. nih.gov The process of interaction begins with the adsorption of the phthalate molecule onto the bilayer surface, followed by its potential embedment within the lipid structure.

Studies using techniques like quartz crystal microbalance with dissipation monitoring (QCM-D) have investigated the interaction of phthalates with SLBs. Research on DEHP showed a concentration-dependent interaction, with results suggesting adsorption and potential embedment into the bilayer at concentrations of 50 and 200 μM. researchgate.net In contrast, its primary metabolite, MEHP, was observed to cause a decrease in the SLB mass at all tested concentrations, suggesting lipid removal rather than stable embedment. researchgate.net Molecular dynamics simulations corroborate that diesters like DEHP can partition into the bilayer, while the more amphipathic monoester metabolites may have different interfacial behaviors. researchgate.netdiva-portal.org The presence of phthalates within the bilayer can lead to subtle but significant alterations in membrane properties, including increased membrane width and a higher area per lipid. researchgate.net

Lipid vesicles, or liposomes, are another model system used to study how external compounds affect membrane structure. The size and polydispersity (a measure of the heterogeneity of particle sizes in a mixture) of vesicles can be altered upon interaction with phthalates.

Chemical Interactions in Solution and at Interfaces

Sodium isopropyl phthalate, a monoester of phthalic acid, exhibits notable chemical functionalities that govern its interactions in aqueous solutions and at interfaces. The presence of a carboxylate group and an ester moiety on the aromatic ring allows for specific interactions with metal ions and influences the pH of its environment.

Chelating Properties with Metal Ions

The molecular structure of the isopropyl phthalate anion, containing a carboxylate group ortho to an ester group, provides a bidentate binding site for metal ions, enabling it to act as a chelating agent. The oxygen atoms of the carboxylate and the ester's carbonyl group can coordinate with a metal ion to form a stable five-membered ring structure. This chelation is a significant aspect of its chemical behavior in solutions containing metal ions.

Research on related phthalate monoesters has demonstrated their capacity to form complexes with various divalent metal ions. Studies on the hydrolysis of phthalate monoesters have shown that the presence of metal ions such as Cu(II), Ni(II), Zn(II), and Co(II) can significantly enhance the reaction rate. This catalytic effect is attributed to the formation of a 1:1 metal ion-ester complex, which facilitates nucleophilic attack.

While specific stability constants for this compound with a wide range of metal ions are not extensively documented in publicly available literature, the general behavior of phthalate derivatives allows for an understanding of its potential chelating interactions. The stability of these metal-phthalate complexes typically follows the Irving-Williams series for divalent metal ions of the first transition series.

Table 1: General Chelating Behavior of Phthalate Derivatives with Divalent Metal Ions

| Metal Ion | Expected Relative Stability of Complex |

|---|---|

| Mn(II) | Lower |

| Fe(II) | Moderate |

| Co(II) | Moderate |

| Ni(II) | Higher |

| Cu(II) | Highest |

Note: This table represents the generalized trend of stability for phthalate-metal ion complexes based on the Irving-Williams series and observations from related compounds. Specific stability constants for this compound are not provided.

The formation of these chelates can influence the solubility, reactivity, and bioavailability of both the metal ions and the phthalate ester in various systems.

Buffering Capacities in Biochemical Systems

A buffer solution is one that resists changes in pH upon the addition of an acid or a base. The buffering capacity of a substance is determined by its pKa value(s). This compound is the salt of a weak acid, monoisopropyl phthalate. The presence of the carboxylic acid group in monoisopropyl phthalate allows it to act as a buffer.

The parent compound, phthalic acid, is a dibasic acid with two pKa values, indicating it can buffer in two different pH ranges. The esterification of one of the carboxylic acid groups to form monoisopropyl phthalate results in a monoprotic acid. The pKa value of this remaining carboxylic acid is expected to be in a range similar to the first pKa of phthalic acid, as the electronic effect of the isopropyl ester group is not drastically different from a carboxylic acid group in this context.

Phthalate buffers, particularly those prepared from potassium hydrogen phthalate, are widely used as primary standards for pH meter calibration, especially for acidic pH values. For instance, a standard buffer solution with a pH of 4.00 is often prepared using potassium hydrogen phthalate. This demonstrates the reliable buffering capacity of the hydrogen phthalate ion.

Table 2: Acidity Constants of Phthalic Acid

| Dissociation Step | pKa Value |

|---|---|

| First (pKa1) | 2.89 |

Note: These pKa values are for the parent dicarboxylic acid, phthalic acid. The pKa of monoisopropyl phthalate is expected to be in the vicinity of the pKa1 value, defining its optimal buffering range.

Based on these values, a solution of this compound would be expected to have buffering capacity in the acidic pH range, likely between pH 3 and pH 5. This property can be relevant in various biochemical systems where maintaining a stable pH is crucial.

Functional Applications in Material Science and Chemical Systems

Role as Plasticizers in Polymer Systems

Plasticizers are additives that, when incorporated into a material, increase its plasticity or decrease its viscosity. Phthalates are one of the most common types of plasticizers used in the polymer industry. polynt.comwikipedia.org

Phthalate (B1215562) molecules intersperse themselves between the long polymer chains of plastics like polyvinyl chloride (PVC). polynt.com This separation of the polymer chains reduces the intermolecular forces between them, allowing them to move more freely relative to one another. This increased mobility results in a softer, more flexible, and more durable material. The specific properties of the resulting plastic can be tailored by selecting different types of phthalates and varying their concentration. goldstab.com

The primary application for many phthalates is in the production of flexible PVC. wikipedia.orgpolynt.com Unplasticized PVC (uPVC) is a rigid material used for applications like pipes (B44673) and window frames. The addition of phthalates transforms PVC into a flexible material suitable for a wide range of products, including electrical cable insulation, flooring, and inflatable structures. wikipedia.org

Phthalates are also used as plasticizers in some non-PVC polymers, such as certain types of synthetic rubbers and cellulose-based plastics. wikipedia.org

Applications in Specialty Chemical Formulations

Beyond their role as primary plasticizers, various phthalates are utilized in a range of specialty chemical formulations.

In coatings, such as lacquers and paints, certain phthalates can be added to improve the flexibility and durability of the film, preventing it from cracking. wikipedia.orgspecialchem.com Similarly, in adhesives and sealants, phthalates can be used to modify the viscosity and improve the flexibility of the final product. roadmaptozero.comafirm-group.com

Certain low-molecular-weight phthalates have been used in cosmetics and personal care products. fda.govtamu.edu For instance, they can be used as solvents and to improve the film-forming properties of hair sprays, making them less stiff. fda.gov In nail polishes, they can act as plasticizers to reduce brittleness and cracking. fda.gov Some phthalates are also used as fixatives in fragrances to prolong the scent. fda.gov

It is important to note that the use of specific phthalates in cosmetics is subject to regulatory oversight in various regions due to health and safety considerations. mdpi.comeuropa.eu

In the pharmaceutical industry, certain phthalates have been used as excipients, which are inactive substances that serve as a vehicle or medium for a drug or other active substance. fda.govfederalregister.govuspnf.com A primary application has been as a plasticizer in the enteric coatings of tablets and capsules. fda.gov These coatings are designed to protect the medication from the acidic environment of the stomach and allow it to be released in the intestines.

The use of certain phthalates as pharmaceutical excipients is also subject to strict regulation by bodies such as the U.S. Food and Drug Administration (FDA) due to potential health risks. fda.govfederalregister.gov

Utilization in Downstream Chemical Synthesis

Sodium isopropyl phthalate can serve as a versatile intermediate in a range of downstream chemical syntheses. Its bifunctional nature, containing both an ester and a carboxylate group, allows for selective reactions at either site, making it a valuable building block for more complex molecules.

The synthesis of phthalates typically involves the esterification of phthalic anhydride (B1165640) with an alcohol. wikipedia.org The initial reaction readily forms the monoester, after which a second, slower esterification step can occur to produce the diester. wikipedia.org In the case of this compound, the process would involve the monoesterification of phthalic anhydride with isopropanol (B130326), followed by neutralization with a sodium base to form the salt. This salt can then be utilized in further chemical transformations.

The sodium carboxylate group imparts water solubility to the molecule and can be leveraged in various synthetic pathways. For instance, salts of phthalic acid are precursors in the manufacturing of certain dyes and pigments. evitachem.com The carboxylate can be re-acidified to the free carboxylic acid, which can then undergo further reactions. For example, phthalic acid itself is a precursor for the production of phenolphthalein (B1677637) and other phthalein dyes. vedantu.com

Moreover, the ester group can be subjected to transesterification reactions, allowing for the exchange of the isopropyl group with other alkyl or aryl groups, leading to the formation of different phthalate esters with tailored properties. Phthalic acid and its derivatives are also used in the synthesis of alkyd and polyester (B1180765) resins, which are key components in paints and varnishes. vedantu.com The presence of both reactive sites in this compound offers the potential for its incorporation into polymerization reactions to create novel polymers with specific functionalities. Additionally, phthalic acid salts can act as intermediates in the synthesis of various medicinal compounds. evitachem.com

The table below outlines the key reactive sites of this compound and their potential transformations in downstream synthesis.

Interactive Data Table: Potential Downstream Synthetic Transformations of this compound| Reactive Site | Type of Reaction | Potential Products |

| Sodium Carboxylate | Acidification | Monoisopropyl Phthalate |

| Sodium Carboxylate | Further Esterification | Asymmetrical Phthalate Diesters |

| Isopropyl Ester | Transesterification | Different Phthalate Monoesters |

| Aromatic Ring | Electrophilic Substitution | Substituted Phthalate Derivatives |

Research into Alternative Materials and Chemical Substitutions

The extensive use of phthalate esters, primarily as plasticizers to enhance the flexibility and durability of polymers like polyvinyl chloride (PVC), has come under scrutiny due to health and environmental concerns. nih.govnih.gov Phthalates are not chemically bound to the polymer matrix and can leach out over time, leading to human exposure and environmental contamination. nih.gov Some phthalates have been classified as reprotoxicants and endocrine disruptors, prompting regulations restricting their use in many consumer products, especially those intended for children. nih.govewg.org This has driven significant research into the development of alternative materials and chemical substitutions.

The search for alternatives is focused on finding compounds that offer comparable performance to traditional phthalates but with a more favorable safety profile. These alternatives can be broadly categorized into synthetic non-phthalate plasticizers and bio-based plasticizers.

Synthetic Non-Phthalate Plasticizers:

Several classes of synthetic compounds have been developed as replacements for phthalates. These include: